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molecular formula C6H4ClNO3 B164951 2-Chloro-4-nitrophenol CAS No. 619-08-9

2-Chloro-4-nitrophenol

Cat. No. B164951
M. Wt: 173.55 g/mol
InChI Key: BOFRXDMCQRTGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109364B2

Procedure details

p-nitrophenol (69.55 g, 0.5 mole) was dissolved in 10 N HCl (200 ml) in a 1000 ml flask with heating and then cooled down. To the mixture was added 600 ml potassium chlorate (61.25 g, 0.5 mole) solution, gradually with stirring. Stirring was continued for 1 hour after completion of addition and mixture was left overnight at room temperature. After filtration with vacuuming, the filtrate was washed with distilled water and recrystallized with dilute acetic acid solution to yield pale yellow acicular crystal, 2-chloro4-nitro-phenol (80.2 g, m.p. 110–111° C., yield rate 91%).
Quantity
69.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.[Cl:11]([O-])(=O)=O.[K+]>Cl>[Cl:11][C:4]1[CH:5]=[C:6]([N+:7]([O-:9])=[O:8])[CH:1]=[CH:2][C:3]=1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
69.55 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
Cl(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
gradually with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
after completion of addition and mixture
WAIT
Type
WAIT
Details
was left overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration with vacuuming
WASH
Type
WASH
Details
the filtrate was washed with distilled water
CUSTOM
Type
CUSTOM
Details
recrystallized with dilute acetic acid solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 80.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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